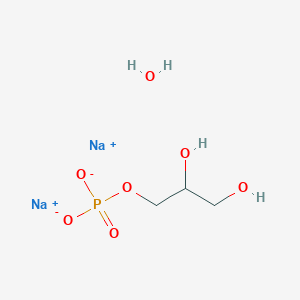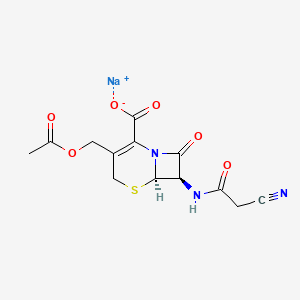![molecular formula C11H16O4 B1260449 (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B1260449.png)
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is a naturally occurring polyketide compound isolated from the fungus Alternaria brassicicola. It is known for its unique structure, which includes an eleven-carbon chain with two epoxides and six stereogenic centers . This compound has garnered significant attention due to its ability to inhibit histone deacetylases (HDACs), making it a potential candidate for therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol can be synthesized through a series of chemical reactions involving polyketide synthase enzymes. The biosynthesis involves the incorporation of acetate units into a growing polyketide chain, followed by cyclization and epoxidation to form the final structure . The key steps include:
Polyketide Chain Formation: The initial step involves the formation of a linear polyketide chain through the action of polyketide synthase enzymes.
Cyclization and Epoxidation: The linear chain undergoes cyclization and epoxidation to form the characteristic epoxide rings of depudecin.
Industrial Production Methods: Industrial production of depudecin typically involves the fermentation of the fungus Alternaria brassicicola under controlled conditions. The fermentation broth is then extracted and purified to isolate depudecin . Advances in biotechnology have enabled the optimization of fermentation conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction of depudecin can lead to the formation of alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the epoxide rings, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions at the epoxide rings.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives .
Scientific Research Applications
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol exerts its effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression . By inhibiting HDACs, depudecin promotes histone acetylation, resulting in relaxed chromatin structure and increased gene expression . This mechanism is particularly relevant in cancer therapy, where depudecin can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis .
Comparison with Similar Compounds
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol is unique among HDAC inhibitors due to its natural origin and distinct chemical structure. Similar compounds include:
Trichostatin A: A well-known HDAC inhibitor with a different chemical structure but similar mechanism of action.
Vorinostat: A synthetic HDAC inhibitor used in cancer therapy.
Romidepsin: Another natural HDAC inhibitor with a cyclic peptide structure.
This compound’s uniqueness lies in its polyketide structure and the presence of multiple stereogenic centers, which contribute to its specific interactions with HDACs .
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3R)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10-,11+/m1/s1 |
InChI Key |
DLVJMFOLJOOWFS-VJIFSZOSSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
Synonyms |
depudecin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)






![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)
